molecular formula C9H7FN2O B567065 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde CAS No. 1286734-88-0

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde

Cat. No.: B567065
CAS No.: 1286734-88-0
M. Wt: 178.166
InChI Key: QVJLIFWOJJVJSA-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 6th position of the indazole ring.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of Functional Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indazole-6-carbaldehyde: Lacks the methyl group at the 1st position.

    1-Methyl-1H-indazole-6-carbaldehyde: Lacks the fluorine atom at the 5th position.

    5-Fluoro-1-methyl-1H-indazole: Lacks the aldehyde group at the 6th position.

Uniqueness

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde group on the indazole core. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-fluoro-1-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-12-9-3-7(5-13)8(10)2-6(9)4-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJLIFWOJJVJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237489
Record name 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-88-0
Record name 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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